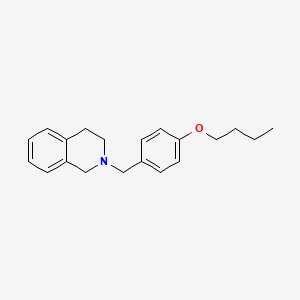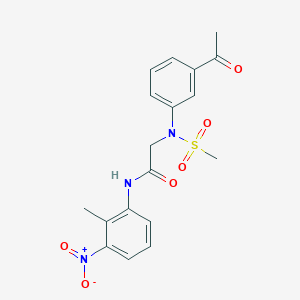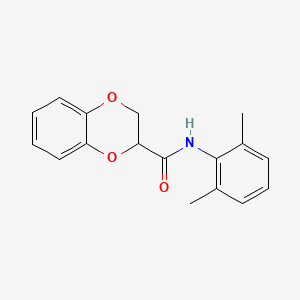![molecular formula C14H14N2O2 B5158660 N-[2-(4,6-dimethyl-2-pyridinyl)vinyl]-2-furamide](/img/structure/B5158660.png)
N-[2-(4,6-dimethyl-2-pyridinyl)vinyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4,6-dimethyl-2-pyridinyl)vinyl]-2-furamide, commonly known as DMVP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMVP is a member of the family of furan-based compounds and has been synthesized using various methods.
作用机制
DMVP's mechanism of action is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in inflammation and cancer. DMVP has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DMVP has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). DMVP has also been found to reduce the expression of COX-2, an enzyme involved in inflammation. In addition, DMVP has been found to induce the expression of heat shock proteins, which play a role in protecting cells from stress.
实验室实验的优点和局限性
DMVP has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized using the Suzuki-Miyaura cross-coupling reaction. DMVP also has low toxicity and can be easily modified to improve its properties. However, DMVP has some limitations, including its low solubility in water, which can limit its use in certain experiments.
未来方向
DMVP has shown potential for various therapeutic applications, and future research could focus on exploring its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could focus on improving the properties of DMVP, such as its solubility in water, to enhance its effectiveness in lab experiments. Finally, research could explore the use of DMVP in combination with other compounds to enhance its therapeutic effects.
Conclusion
In conclusion, DMVP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMVP has been synthesized using various methods and has shown potential for treating various diseases, including cancer and neurological disorders. DMVP's mechanism of action is not fully understood, but it has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. DMVP has several advantages for lab experiments, including its stability and low toxicity, but it also has some limitations, such as its low solubility in water. Future research could focus on exploring DMVP's use in treating neurological disorders and improving its properties to enhance its effectiveness in lab experiments.
合成方法
DMVP has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Heck reaction, and Sonogashira coupling. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing DMVP. This method involves the reaction of 4,6-dimethyl-2-bromo-pyridine with 2-furanylboronic acid in the presence of a palladium catalyst.
科学研究应用
DMVP has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. DMVP has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-11(2)16-12(9-10)5-6-15-14(17)13-4-3-7-18-13/h3-9H,1-2H3,(H,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTCWXYNBRZCOK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C=CNC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)/C=C/NC(=O)C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(4,6-dimethylpyridin-2-yl)ethenyl]furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)

![methyl 4-[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]-4-oxobutanoate](/img/structure/B5158604.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158627.png)

![1,3-dimethyl-5-(2-thienyl)-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5158640.png)
![2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
![1-(4-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5158651.png)
![ethyl 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5158655.png)
![(4-bromo-2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5158658.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5158659.png)
